Anhydroerythromycin A
Overview
Description
Anhydroerythromycin A is a degradation product of the macrolide antibiotic erythromycin A. It is formed through the acid-catalyzed dehydration of erythromycin A both in vitro and in vivo . Although it has negligible antibacterial activity, it plays a significant role in inhibiting drug oxidation in the liver, leading to unwanted drug-drug interactions .
Mechanism of Action
Anhydroerythromycin A, also known as Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy- or 2BR5PL6H39, is a degradation product of the macrolide antibiotic erythromycin . This compound has a unique mechanism of action and pharmacokinetics, which we will explore in detail below.
Target of Action
This compound primarily targets Gram-negative and Gram-positive bacteria . It is active against S. aureus and B. cereus in vitro .
Mode of Action
This compound interferes with protein synthesis . It inhibits the steroid 6β-hydroxylase activity associated with the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes .
Biochemical Pathways
The compound is formed via degradation of erythromycin in acidic aqueous solutions both in vitro and in vivo . It is known to inhibit drug oxidation in the liver, which can lead to unwanted drug-drug interactions .
Pharmacokinetics
The systemic bioavailability of this compound is low and variable, likely due to degradation of a substantial portion of the administered dose to microbiologically inactive Anhydroerythromycin in the stomach .
Result of Action
This compound has negligible antibacterial activity but is known to inhibit drug oxidation in the liver . It is responsible for unwanted drug-drug interactions .
Action Environment
The action of this compound is influenced by the acidity of its environment. It is formed via degradation of erythromycin in acidic aqueous solutions both in vitro and in vivo . The compound’s action, efficacy, and stability can therefore be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
Anhydroerythromycin A has negligible antibacterial activity, but it inhibits drug oxidation in the liver . This makes it responsible for unwanted drug-drug interactions
Cellular Effects
In cellular processes, this compound may be capable of modulating inflammation . It has been observed to have effects on various types of cells and cellular processes, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the liver’s drug oxidation process . It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal effects. Two days after the end of treatment, subinhibitory concentrations were observed in plasma and interstitial space of both soft tissues, while 7 days after the end of treatment, erythromycin was not detectable in any compartment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of erythromycin degradation . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Anhydroerythromycin A is primarily synthesized through the acid-catalyzed degradation of erythromycin A. This process involves the removal of a water molecule from erythromycin A under acidic conditions . The reaction can be carried out in vitro by dissolving erythromycin A in an acidic aqueous solution. The degradation process is also observed in vivo under similar acidic conditions .
the synthesis can be optimized by controlling the pH and temperature of the reaction environment to maximize the yield of this compound .
Chemical Reactions Analysis
Anhydroerythromycin A undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include strong acids for dehydration, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anhydroerythromycin A has several scientific research applications:
Comparison with Similar Compounds
Anhydroerythromycin A is unique compared to other degradation products of erythromycin due to its specific formation pathway and its impact on liver enzyme activity. Similar compounds include:
Erythromycin A enol ether: Formed under acidic conditions, but with different structural characteristics.
Pseudoerythromycin A enol ether: Formed under neutral or alkaline conditions.
These compounds differ in their chemical structure and the conditions under which they are formed, highlighting the uniqueness of this compound in terms of its formation and biological activity .
Properties
IUPAC Name |
(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAVHPRGGAUFDN-JTQLBUQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016176 | |
Record name | Anhydroerythromycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23893-13-2 | |
Record name | Anhydroerythromycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anhydroerythromycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANHYDROERYTHROMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anhydroerythromycin A?
A: The molecular formula of this compound is C37H65NO12, and its molecular weight is 715.91 g/mol. []
Q2: Is this compound chiral?
A: Yes, this compound has 19 chiral centers, one more than erythromycin A due to the chirality at C-9. []
Q3: What spectroscopic techniques are used to characterize this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR, is instrumental in determining the structure and conformation of this compound. [, ] Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is valuable for identifying and quantifying this compound in complex mixtures. [, ] Infrared (IR) spectroscopy provides insights into the functional groups and hydrogen bonding patterns within the molecule. [, ]
Q4: How does this compound form from erythromycin A?
A: this compound is generated from the acid-catalyzed degradation of erythromycin A. [, ] The previously accepted mechanism, involving erythromycin A enol ether as an intermediate, has been challenged. Recent studies using NMR suggest that both the enol ether and this compound exist in equilibrium with erythromycin A. [] The actual degradation pathway involves the slow loss of cladinose from erythromycin A. []
Q5: Can this compound be further modified chemically?
A: Yes, modifications of the aglycone lactone ring of this compound are possible. For example, treatment with hydrogen peroxide leads to the formation of the N-oxide of the 8,9-epoxy derivative. This derivative can be further converted to 8-hydroxy-9-deoxoerythromycin A by catalytic reduction. []
Q6: How is this compound metabolized in the body?
A: While the metabolic pathways of this compound itself haven't been extensively studied, research on motilides (erythromycin derivatives with gastrointestinal motor stimulating activity) suggests that hydroxylation at the 14 and 15 positions can occur in dogs. [] These hydroxylated metabolites have been found to possess stronger contractile activity than their parent compounds. []
Q7: Does the presence of food affect the absorption of erythromycin esters, and consequently, the formation of this compound?
A: Yes, food can delay the absorption of erythromycin esters like erythromycin acistrate, but it doesn't significantly affect the overall bioavailability. [] Although food delays the initial absorption, the maximum concentration (Cmax) and area under the curve (AUC) remain comparable between fasting and fed states. [] This suggests that while food intake might transiently influence the formation of this compound, it doesn't drastically alter its overall exposure.
Q8: What is the impact of this compound on drug-drug interactions?
A: this compound has been shown to inhibit drug oxidation in the liver, potentially leading to unwanted drug-drug interactions. [] The exact mechanism of this inhibition requires further investigation.
Q9: Can this compound contribute to the development of antibiotic resistance?
A: Research indicates that even trace amounts of this compound (1 ng/L) can induce resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics in staphylococci. [] This suggests that its presence in the environment, particularly in wastewater, might contribute to the spread of antibiotic resistance.
Q10: How is this compound typically quantified?
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is commonly employed for the quantitative analysis of this compound in various matrices, including biological fluids, honey, and environmental samples. [, , ]
Q11: What are the advantages of using solid-phase microextraction (SPME) for the analysis of this compound?
A: SPME offers a simple, solvent-free method for extracting this compound and other erythromycin degradation products from aqueous solutions. [] When combined with LC-MS/MS, it provides a powerful tool for studying the degradation kinetics of erythromycin A. []
Q12: Are there any alternative analytical techniques for detecting this compound?
A: Besides LC-MS/MS, amperometric detection coupled with HPLC can also be used for the analysis of this compound in biological fluids. [] This method offers a stability-indicating approach to monitor the degradation of erythromycin over time. []
Q13: What are the potential environmental risks associated with this compound?
A: this compound has been detected in wastewater, indicating its release into the environment. [, ] Its ability to induce antibiotic resistance in bacteria, even at low concentrations, poses a significant environmental risk. [] More research is needed to fully understand its ecotoxicological effects and persistence in the environment.
Q14: Are there any strategies to mitigate the environmental impact of this compound?
A: While specific strategies for this compound are under-researched, addressing the broader issue of pharmaceutical contamination in wastewater is crucial. This includes optimizing wastewater treatment processes to effectively remove pharmaceuticals and promoting the development of environmentally friendly antibiotics that degrade into less harmful byproducts. []
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